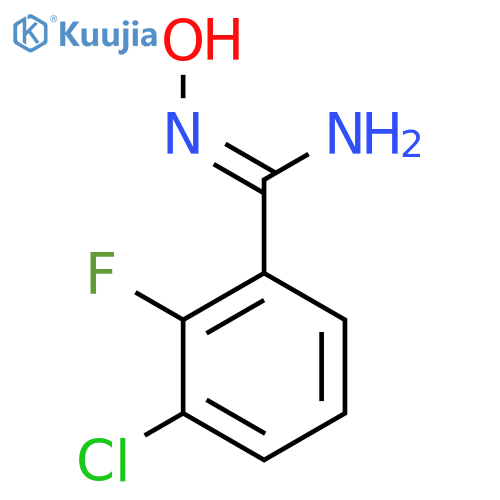

Cas no 500024-77-1 ((Z)-3-chloro-2-fluoro-N'-hydroxybenzene-1-carboximidamide)

(Z)-3-chloro-2-fluoro-N'-hydroxybenzene-1-carboximidamide 化学的及び物理的性質

名前と識別子

-

- SCHEMBL17730397

- EN300-1599719

- 3-Chloro-2-fluoro-N'-hydroxybenzimidamide

- (Z)-3-chloro-2-fluoro-N'-hydroxybenzene-1-carboximidamide

- SCHEMBL6325405

- 500024-77-1

-

- インチ: 1S/C7H6ClFN2O/c8-5-3-1-2-4(6(5)9)7(10)11-12/h1-3,12H,(H2,10,11)

- InChIKey: WZRKGMIYIIRTEA-UHFFFAOYSA-N

- ほほえんだ: ClC1=CC=CC(/C(=N/O)/N)=C1F

計算された属性

- せいみつぶんしりょう: 188.0152687g/mol

- どういたいしつりょう: 188.0152687g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 3

- 重原子数: 12

- 回転可能化学結合数: 1

- 複雑さ: 188

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 1

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 58.6Ų

- 疎水性パラメータ計算基準値(XlogP): 1.8

(Z)-3-chloro-2-fluoro-N'-hydroxybenzene-1-carboximidamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1736796-1g |

3-Chloro-2-fluoro-n'-hydroxybenzimidamide |

500024-77-1 | 98% | 1g |

¥2802.00 | 2024-05-11 |

(Z)-3-chloro-2-fluoro-N'-hydroxybenzene-1-carboximidamide 関連文献

-

Z. C. Kennedy,J. F. Christ,K. A. Evans,B. W. Arey,L. E. Sweet,M. G. Warner,R. L. Erikson,C. A. Barrett Nanoscale, 2017,9, 5458-5466

-

Myriam Linke,Norifumi Fujita,Jean-Claude Chambron,Valérie Heitz,Jean-Pierre Sauvage New J. Chem., 2001,25, 790-796

-

Tim Hupfeld,Soma Salamon,Joachim Landers,Jochen Schmidt,Heiko Wende,Stephan Barcikowski,Bilal Gökce J. Mater. Chem. C, 2020,8, 12204-12217

-

Huanhuan Huo,Yongqing Zhao,Cailing Xu J. Mater. Chem. A, 2014,2, 15111-15117

-

Honghong Zhang,Zuo Xiao,Jeromy J. Rech,Helin Niu,Wei You,Liming Ding Mater. Chem. Front., 2018,2, 700-703

-

Lucy Cooper,Tania Hidalgo,Martin Gorman,Tamara Lozano-Fernández,Rosana Simón-Vázquez,Camille Olivier,Nathalie Guillou,Christian Serre,Charlotte Martineau,Francis Taulelle,Daiane Damasceno-Borges,Guillaume Maurin,África González-Fernández,Patricia Horcajada,Thomas Devic Chem. Commun., 2015,51, 5848-5851

-

Yan Li,Fanping Shi,Nan Cai,Xingguang Su New J. Chem., 2015,39, 6092-6098

-

Feng Shao,Jia Li,Jia-Ping Tong,Jian Zhang,Ming-Guang Chen,Zhiping Zheng,Rong-Bin Huang,Lan-Sun Zheng,Jun Tao Chem. Commun., 2013,49, 10730-10732

-

Marc Sutter,Wissam Dayoub,Estelle Métay,Yann Raoul,Marc Lemaire Green Chem., 2013,15, 786-797

(Z)-3-chloro-2-fluoro-N'-hydroxybenzene-1-carboximidamideに関する追加情報

Introduction to (Z)-3-chloro-2-fluoro-N'-hydroxybenzene-1-carboximidamide (CAS No 500024-77-1)

The compound (Z)-3-chloro-2-fluoro-N'-hydroxybenzene-1-carboximidamide, with the CAS registry number 500024-77-1, is a significant molecule in the field of organic chemistry. This compound belongs to the class of heterocyclic aromatic compounds and is characterized by its unique structural features, which include a benzene ring substituted with chlorine, fluorine, and an imidamide group. The (Z) configuration indicates the specific stereochemistry of the molecule, which plays a crucial role in its chemical reactivity and biological activity.

Recent studies have highlighted the potential of this compound in various applications, particularly in drug discovery and materials science. The presence of halogen substituents (chlorine and fluorine) on the benzene ring enhances its electronic properties, making it a promising candidate for designing new pharmaceutical agents. For instance, researchers have explored its role as a precursor for synthesizing bioactive molecules with anti-inflammatory and antioxidant properties.

The synthesis of (Z)-3-chloro-2-fluoro-N'-hydroxybenzene-1-carboximidamide involves a multi-step process that includes nucleophilic substitution, elimination reactions, and cyclization. The use of advanced catalytic systems has enabled chemists to achieve high yields and excellent stereochemical control during the synthesis. This has been a major focus of recent research efforts, as highlighted in several peer-reviewed journals.

In terms of physical properties, this compound exhibits a melting point of approximately 185°C and is sparingly soluble in common organic solvents such as dichloromethane and ethyl acetate. Its UV-vis spectrum shows strong absorption bands in the range of 280-320 nm, which is indicative of its conjugated system. These properties make it suitable for applications in optoelectronic materials and sensors.

One of the most exciting developments involving this compound is its use in the synthesis of advanced materials for energy storage. Researchers have demonstrated that derivatives of (Z)-3-chloro-2-fluoro-N'-hydroxybenzene-1-carboximidamide can be incorporated into polymer electrolytes for lithium-ion batteries, enhancing their thermal stability and ionic conductivity. This breakthrough has significant implications for the development of next-generation energy storage systems.

Furthermore, computational studies using density functional theory (DFT) have provided insights into the electronic structure and reactivity of this compound. These studies reveal that the imidamide group acts as a strong electron-withdrawing group, which influences the molecule's ability to participate in various chemical transformations. Such findings are invaluable for designing new synthetic routes and optimizing reaction conditions.

In conclusion, (Z)-3-chloro-2-fluoro-N'-hydroxybenzene-1-carboximidamide (CAS No 500024-77-1) is a versatile compound with a wide range of potential applications. Its unique structure, combined with recent advancements in synthesis and characterization techniques, positions it as a key player in modern chemical research. As ongoing studies continue to uncover new properties and uses for this compound, its significance in both academic and industrial settings is expected to grow further.

500024-77-1 ((Z)-3-chloro-2-fluoro-N'-hydroxybenzene-1-carboximidamide) 関連製品

- 2470437-30-8(1-Benzyl-4-tert-butylpyrazol-3-amine)

- 1206969-77-8(1-(2-Bromo-4-fluorobenzyl)-6,7-dihydro-1H-pyrrolo[3,2-c]pyridin-4(5H)-one)

- 2445793-57-5(Potassium;3-methyl-2-(2-methyltetrazol-5-yl)butanoate)

- 1803575-37-2(3-Amino-6-(trifluoromethoxy)-2-(trifluoromethyl)pyridine-4-methanol)

- 874-56-6(azepane-1-carbodithioic acid)

- 2034423-38-4(2-bromo-5-methoxy-N-{5-methyl-2-phenyl-1,3oxazolo5,4-bpyridin-6-yl}benzamide)

- 1505247-38-0(1-[2-(3-Methylphenyl)-1,3-dioxolan-2-yl]methanamine)

- 304443-33-2(2-Oxo-6-phenyl-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid)

- 1261817-01-9(2-Methoxy-5-(2,4,5-trichlorophenyl)pyridine-4-methanol)

- 2694747-40-3(1-(2,5-dibromopyridin-3-yl)ethyl(methyl)amine)